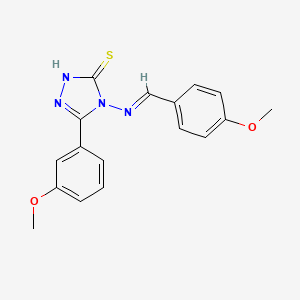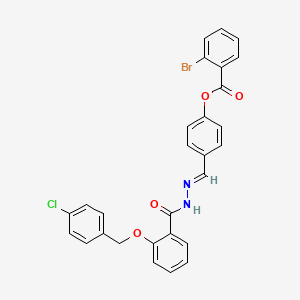
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane: is a chemical compound with the molecular formula C20H42O4S3 and a molecular weight of 442.747 g/mol . This compound is characterized by the presence of multiple oxygen and sulfur atoms within its structure, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods include the use of thiol and ether functional groups to construct the compound’s backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane can undergo several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The ether and thiol groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations
Mechanism of Action
The mechanism of action of 5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen and sulfur atoms allow it to form strong interactions with proteins and enzymes , potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6,21,24-Tetraoxa-9,12,15,18-tetrathiahexacosane
- 1,4,7,13-Tetraoxa-10,16-diaza-cyclooctadecane
- 1,4,10,13-Tetraoxa-7,16-diselena-cyclooctadecane
- 5,20-Dioxa-8,11,14,17-tetrathiatedracosane
Uniqueness
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane is unique due to its specific arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
97745-27-2 |
|---|---|
Molecular Formula |
C20H42O4S3 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-butoxyethoxy)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethoxy]ethoxy]butane |
InChI |
InChI=1S/C20H42O4S3/c1-3-5-7-21-9-11-23-13-15-25-17-19-27-20-18-26-16-14-24-12-10-22-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
ZKHWKUMYVRXVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCSCCSCCSCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12018570.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12018577.png)
![1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12018585.png)
![Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B12018596.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018615.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12018629.png)
![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12018630.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018641.png)
![N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12018647.png)
![(5Z)-2-Imino-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B12018658.png)
